Papyracillic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papyracillic acid is a phytotoxin primarily produced by the fungus Ascochyta agropyrina var. nana.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of papyracillic acid involves a series of chemical reactions, including the tandem chain extension-acylation reaction. This method has been utilized to produce this compound and its derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of fungal cultures to produce the compound in large quantities. This method leverages the natural biosynthetic pathways of the fungus to generate this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Papyracillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, which may possess enhanced biological activities or improved stability.
Scientific Research Applications
Mechanism of Action
The mechanism of action of papyracillic acid involves its interaction with specific molecular targets within biological systems. For instance, its biting deterrent activity against mosquitoes is attributed to its ability to interfere with the sensory receptors of the insects, thereby preventing them from biting . The exact molecular pathways involved in its various biological activities are still under investigation, but they likely involve complex interactions with cellular components.
Comparison with Similar Compounds
- Cyclopaldic acid
- Seiridin
- Sphaeropsidin A
Uniqueness of Papyracillic Acid: this compound stands out due to its unique combination of phytotoxic and biting deterrent properties.
Properties
IUPAC Name |
2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMIBGYKZFDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.